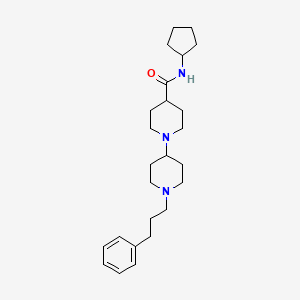
2-(4-isopropylphenoxy)-N-(1-phenylethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-isopropylphenoxy)-N-(1-phenylethyl)acetamide is a chemical compound that belongs to the family of acetamides. It is also known as GW501516, Endurobol, and GSK-516. This chemical compound has gained significant attention in the scientific community due to its potential applications in various fields, including medical research, sports science, and pharmaceuticals.
Mecanismo De Acción
2-(4-isopropylphenoxy)-N-(1-phenylethyl)acetamide works by activating the peroxisome proliferator-activated receptor delta (PPARδ) in the body. PPARδ is a nuclear receptor that plays a crucial role in regulating various metabolic processes, including lipid metabolism, glucose metabolism, and energy homeostasis. Activation of PPARδ by 2-(4-isopropylphenoxy)-N-(1-phenylethyl)acetamide leads to increased fatty acid oxidation and improved glucose uptake, which results in improved endurance and performance.
Biochemical and Physiological Effects:
2-(4-isopropylphenoxy)-N-(1-phenylethyl)acetamide has been shown to have several biochemical and physiological effects on the body. It has been shown to increase endurance and performance in athletes by improving lipid metabolism and glucose uptake. It has also been shown to have anti-inflammatory and antioxidant effects, which may have potential applications in the treatment of various diseases, including cancer and cardiovascular diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(4-isopropylphenoxy)-N-(1-phenylethyl)acetamide in lab experiments include its potential applications in various fields of scientific research, including medical research, sports science, and pharmaceuticals. It is also a potent and selective activator of PPARδ, which makes it a useful tool for studying the role of PPARδ in different metabolic processes. However, the limitations of using this compound in lab experiments include its complex synthesis method and potential toxicity at high doses.
Direcciones Futuras
There are several future directions for research on 2-(4-isopropylphenoxy)-N-(1-phenylethyl)acetamide. One potential direction is to investigate its potential use in the treatment of various diseases, including diabetes, cancer, and cardiovascular diseases. Another potential direction is to study its potential use as a performance-enhancing drug in athletes. Additionally, further research is needed to understand the mechanism of action and potential side effects of this compound.
Métodos De Síntesis
2-(4-isopropylphenoxy)-N-(1-phenylethyl)acetamide is synthesized through a multistep process that involves the reaction of different chemical compounds. The synthesis method of this compound is complex and requires expertise in organic chemistry. The most common method of synthesis involves the reaction of 4-isopropylphenol with chloroacetyl chloride, followed by the reaction of the resulting compound with N-(1-phenylethyl)amine. The final product is then purified using different techniques, such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
2-(4-isopropylphenoxy)-N-(1-phenylethyl)acetamide has been extensively studied for its potential applications in different fields of scientific research. In medical research, this compound has been investigated for its potential use in the treatment of various diseases, including diabetes, cancer, and cardiovascular diseases. In sports science, it has been studied for its potential use as a performance-enhancing drug. In pharmaceuticals, it has been investigated for its potential use in the development of new drugs.
Propiedades
IUPAC Name |
N-(1-phenylethyl)-2-(4-propan-2-ylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2/c1-14(2)16-9-11-18(12-10-16)22-13-19(21)20-15(3)17-7-5-4-6-8-17/h4-12,14-15H,13H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWHVZMKLFFVTOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NC(C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
16.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49644669 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(4-Isopropyl-phenoxy)-N-(1-phenyl-ethyl)-acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[({5-[(3,5-dimethylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)acetyl]-4-phenylpiperazine](/img/structure/B4896242.png)
![N-[3-(diethylamino)propyl]-4-methoxy-3-nitrobenzamide](/img/structure/B4896245.png)
![N-[3-(1H-imidazol-1-yl)propyl]-3,5-dinitrobenzamide](/img/structure/B4896247.png)
![3-[(2-chlorobenzyl)thio]-5-propyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B4896257.png)

![2-{[benzyl(ethyl)amino]methyl}-4,6-diiodophenol](/img/structure/B4896266.png)
![3-[(4-methoxy-3-nitrobenzoyl)amino]-4-methylbenzoic acid](/img/structure/B4896276.png)
![(3S*)-4-{[5-(1H-benzimidazol-1-ylmethyl)-1H-pyrazol-3-yl]carbonyl}-1,3-dimethyl-2-piperazinone](/img/structure/B4896282.png)
![1-bicyclo[2.2.1]hept-2-yl-4-methyl-1,4-diazepane](/img/structure/B4896286.png)
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-methoxybenzamide](/img/structure/B4896296.png)
![8-[2-(2-bromo-4-chlorophenoxy)ethoxy]quinoline](/img/structure/B4896310.png)
![2-{3-[2-(4-chlorophenyl)ethyl]-5-oxo-1-phenyl-2-thioxo-4-imidazolidinyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B4896315.png)
![1-[(5-ethyl-2-furyl)methyl]-N-[4-(1,3-thiazol-4-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B4896317.png)
![ethyl 2-cyclohexyl-3-{[5-(dimethylamino)-2-methylphenyl]amino}-3-oxopropanoate](/img/structure/B4896326.png)